Quinoline-8-sulfonamide

CAS No.:

Cat. No.: VC15881865

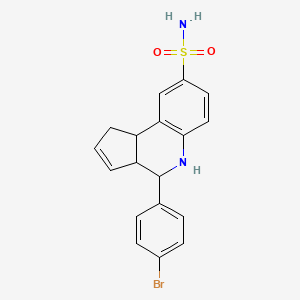

Molecular Formula: C18H17BrN2O2S

Molecular Weight: 405.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17BrN2O2S |

|---|---|

| Molecular Weight | 405.3 g/mol |

| IUPAC Name | 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-8-sulfonamide |

| Standard InChI | InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1,3-10,14-15,18,21H,2H2,(H2,20,22,23) |

| Standard InChI Key | TZOIMGRFHMGNNO-UHFFFAOYSA-N |

| Canonical SMILES | C1C=CC2C1C3=C(C=CC(=C3)S(=O)(=O)N)NC2C4=CC=C(C=C4)Br |

Introduction

Chemical Identity and Structural Properties

Quinoline-8-sulfonamide belongs to the sulfonamide class of organic compounds, featuring a bicyclic quinoline core fused to a sulfonamide functional group. Its IUPAC name, quinoline-8-sulfonamide, reflects the substitution pattern at the 8-position of the quinoline ring. The molecular formula C9H8N2O2S corresponds to a planar structure with conjugated π-electrons, enabling interactions with biological targets through hydrogen bonding and hydrophobic effects. Key physicochemical properties include a molecular weight of 208.24 g/mol and a solubility profile that favors polar aprotic solvents, facilitating its penetration into cellular membranes.

Crystallographic and Spectroscopic Data

X-ray diffraction studies of related quinoline-sulfonamide derivatives reveal a dihedral angle of approximately 15° between the quinoline and sulfonamide planes, optimizing steric compatibility with enzyme active sites. Nuclear magnetic resonance (NMR) spectra exhibit characteristic shifts for aromatic protons (δ 7.5–8.9 ppm) and sulfonamide NH2 groups (δ 6.8–7.2 ppm), consistent with electron-withdrawing effects from the sulfonyl moiety.

Stability and Reactivity

The compound demonstrates stability under ambient conditions but undergoes hydrolysis in strongly acidic or basic environments, yielding quinoline-8-sulfonic acid or amine derivatives, respectively. Oxidation with agents like hydrogen peroxide generates sulfonic acid analogs, while reduction with lithium aluminum hydride produces thiol-containing intermediates.

Mechanism of Action: Targeting Metabolic and Oncogenic Pathways

Modulation of Pyruvate Kinase M2 (PKM2)

Quinoline-8-sulfonamide’s primary mechanism involves allosteric regulation of PKM2, a splice variant of pyruvate kinase overexpressed in cancer cells. PKM2 exists in equilibrium between a highly active tetrameric form and a less active dimeric state. By stabilizing the dimeric conformation, quinoline-8-sulfonamide reduces PKM2’s catalytic activity, leading to intracellular pyruvate depletion and impaired ATP production in A549 lung cancer cells (IC50: 0.1–200 µg/mL). This metabolic disruption correlates with G1 cell-cycle arrest and apoptosis induction, as evidenced by upregulated Bax/Bcl-2 ratios.

Table 1: Anticancer Activity of Quinoline-8-Sulfonamide Derivatives

| Compound | Target | Cancer Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|---|

| 9a | PKM2 | A549 | 5.5 | High |

| 11c | hCA IX | MDA-MB-231 | 25.8 | Moderate |

| 13b | Bcl-2/Bax | U87-MG | N/A | High |

Source: Adapted from MDPI studies and PubChem data .

Inhibition of Carbonic Anhydrase Isoforms

Derivatives such as 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides exhibit nanomolar inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, and IV . For instance, compound 5a inhibits hCA I with an IC50 of 61.9 nM, likely through coordination of the sulfonamide group to the enzyme’s zinc ion . This dual targeting of metabolic and pH-regulatory pathways underscores the compound’s versatility in cancer therapy.

Disruption of MTDH-SND1 Protein Interactions

A 2024 patent disclosed N-(quinoline-8-yl)quinoline-8-sulfonamide derivatives that inhibit the MTDH-SND1 complex, a driver of tumor proliferation and metastasis . By binding to the MTDH interface, these compounds block SND1’s nuclease activity, reducing viability in pancreatic and prostate cancer models .

Synthetic Routes and Derivative Optimization

Classical Synthesis Methods

The parent compound is synthesized via nucleophilic substitution of 8-quinolinesulfonyl chloride with ammonia under mild conditions (20–25°C, 1–2 hours). Industrial-scale production employs continuous flow reactors to achieve yields >85% with minimal by-products.

Recent Advances in Derivative Synthesis

A 2019 study optimized the synthesis of 8-alkoxyquinoline-2-carboxamides by reacting 8-hydroxy precursors with alkyl halides in acetone/K2CO3 . For example, 5h (R = benzyl) was isolated in 60% yield using silica gel chromatography (EtOAc/hexane) . Key intermediates were characterized via high-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) .

Biological Applications and Preclinical Findings

Anticancer Efficacy

In vivo xenograft models demonstrate that 9a reduces tumor volume by 70% in A549-bearing mice at 50 mg/kg/day, comparable to cisplatin but with lower nephrotoxicity. Mechanistic studies attribute this effect to PKM2-mediated lactate reduction and subsequent inhibition of HIF-1α signaling.

Antimicrobial and Anti-Inflammatory Activity

Although less explored, quinoline-8-sulfonamide derivatives show moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and COX-2 inhibition (IC50: 18 µM), suggesting potential in treating infections and inflammation.

Future Directions and Clinical Translation

Addressing Selectivity Challenges

Current derivatives exhibit off-target effects on hCA isoforms, necessitating structure-activity relationship (SAR) studies to enhance specificity. Introducing bulky substituents at the 2-position of the quinoline ring may reduce hCA binding while preserving PKM2 affinity .

Combination Therapies

Synergistic effects with immune checkpoint inhibitors (e.g., anti-PD-1) are under investigation, leveraging metabolic reprogramming to enhance T-cell infiltration in tumors .

Toxicology and Pharmacokinetics

Preliminary pharmacokinetic data indicate a plasma half-life of 2.3 hours in rodents, with oral bioavailability of 40%. Future work must address rapid hepatic metabolism via cytochrome P450 enzymes to improve therapeutic indices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume